molecular formula C7H2Cl2FN B062818 2,4-Dichloro-3-fluorobenzonitrile CAS No. 161612-68-6

2,4-Dichloro-3-fluorobenzonitrile

Cat. No.: B062818
CAS No.: 161612-68-6
M. Wt: 190 g/mol
InChI Key: QWGPQHZYZNHITN-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluorobenzonitrile is an organic compound with the molecular formula C(_7)H(_2)Cl(_2)FN. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a nitrile group (-CN). This compound is often used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2,4-Dichloro-3-fluorobenzonitrile is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Employed in the manufacture of specialty chemicals and materials, including polymers and dyes.

Safety and Hazards

When handling “2,4-Dichloro-3-fluorobenzonitrile”, it’s important to avoid contact with skin and eyes, and avoid breathing dust . It’s recommended to use personal protective equipment, including protective gloves, clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area . It’s also advised to take precautionary measures against static discharges .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4-Dichloro-3-fluorobenzonitrile are not well-studied. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with dosage, including any threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound is involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It is known that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluorobenzonitrile typically involves the halogenation of 3-fluorobenzonitrile. One common method includes the chlorination of 3-fluorobenzonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl(_3)). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-fluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH(_4)).

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitrile group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) under acidic conditions.

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Reduction: Formation of 2,4-Dichloro-3-fluorobenzylamine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-fluorobenzonitrile depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence its binding affinity and reactivity. The nitrile group can interact with active sites of enzymes, potentially leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

    2,4-Dichlorobenzonitrile: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    3-Fluorobenzonitrile: Lacks the chlorine atoms, resulting in different chemical and physical properties.

    2,4-Difluorobenzonitrile: Contains two fluorine atoms instead of chlorine, leading to variations in reactivity and applications.

Uniqueness: 2,4-Dichloro-3-fluorobenzonitrile is unique due to the combination of chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable intermediate in the synthesis of various compounds with specific properties.

Properties

IUPAC Name

2,4-dichloro-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGPQHZYZNHITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598482
Record name 2,4-Dichloro-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161612-68-6
Record name 2,4-Dichloro-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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